molecular formula C14H14F3NO2 B7973998 4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(trifluoromethyl)benzonitrile

4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(trifluoromethyl)benzonitrile

Cat. No.: B7973998
M. Wt: 285.26 g/mol
InChI Key: PJHJKXFWHWVLKU-UHFFFAOYSA-N
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Description

4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a tetrahydropyran ring, a trifluoromethyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(trifluoromethyl)benzonitrile typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexanediol.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with Benzonitrile: The final step involves the coupling of the tetrahydropyran derivative with a benzonitrile derivative under basic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Use of Catalysts: Catalysts like palladium or copper may be employed to enhance reaction efficiency.

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to maximize yield and purity.

    Purification Techniques: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzonitrile or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(trifluoromethyl)benzonitrile has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(difluoromethyl)benzonitrile: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(methyl)benzonitrile: Contains a methyl group instead of a trifluoromethyl group.

    4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(trifluoromethyl)benzaldehyde: Similar structure with an aldehyde group instead of a nitrile group.

Uniqueness

4-((Tetrahydro-2H-pyran-4-yl)methoxy)-3-(trifluoromethyl)benzonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

4-(oxan-4-ylmethoxy)-3-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO2/c15-14(16,17)12-7-11(8-18)1-2-13(12)20-9-10-3-5-19-6-4-10/h1-2,7,10H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHJKXFWHWVLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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